3-chloro-N-heptyl-4-methylbenzamide
Description
3-Chloro-N-heptyl-4-methylbenzamide is a benzamide derivative featuring a chloro substituent at the 3-position, a methyl group at the 4-position, and a heptyl chain attached to the amide nitrogen. Characterization methods like $ ^1H $/$ ^{13}C $ NMR, IR, and X-ray crystallography are typically employed for analogous compounds to confirm regiochemistry and purity .
The chloro and methyl groups may influence electronic properties and steric hindrance, affecting reactivity or biological interactions.
Properties
IUPAC Name |
3-chloro-N-heptyl-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c1-3-4-5-6-7-10-17-15(18)13-9-8-12(2)14(16)11-13/h8-9,11H,3-7,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDDSDMCVZWZFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC(=O)C1=CC(=C(C=C1)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Comparison of Key Structural and Physical Properties
Key Observations :
- Lipophilicity : The heptyl chain in this compound likely increases its logP compared to analogs with shorter alkyl chains (e.g., phenethyl in ), enhancing membrane permeability.
- Electronic Effects: The electron-withdrawing chloro group at position 3 may reduce electron density at the amide carbonyl, affecting hydrogen-bonding capacity. This contrasts with nitro-substituted analogs (e.g., ), where the strong electron-withdrawing NO$_2$ group further polarizes the molecule.
- Biological Activity : Compounds like 3-[2-chloro-4-(4-fluorophenyl)benzamido]-N-hydroxybenzamide () demonstrate substituent-dependent bioactivity, suggesting that the chloro and methyl groups in the target compound may similarly influence antimicrobial or anticancer properties .
Spectroscopic and Crystallographic Insights
- Fluorescence Properties : N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () exhibits pH-dependent fluorescence when complexed with Pb$^{2+}$, suggesting that the target compound’s chloro and methyl substituents could similarly enable metal-ion sensing .
- Crystal Packing : The orthorhombic crystal system observed in 4-chloro-N-[3-methyl-1-(5-thioxo-oxadiazolyl)butyl]benzamide () indicates that bulky substituents (e.g., heptyl) may alter molecular packing compared to smaller groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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